molecular formula C23H24N2O6 B11014368 methyl N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}-L-phenylalaninate

methyl N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}-L-phenylalaninate

Cat. No.: B11014368
M. Wt: 424.4 g/mol
InChI Key: NHAXFMKELZHTTB-DAFXYXGESA-N
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Description

METHYL (2S)-2-({[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxin ring, a pyrrolidinone moiety, and a phenylpropanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S)-2-({[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the formation of the pyrrolidinone moiety, and finally the esterification to form the phenylpropanoate ester. Each step requires specific reagents, catalysts, and conditions such as controlled temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL (2S)-2-({[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE can undergo various chemical reactions such as:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL (2S)-2-({[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    METHYL (2S)-2-({[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE: shares structural similarities with other compounds containing benzodioxin rings, pyrrolidinone moieties, or phenylpropanoate esters.

Uniqueness

What sets METHYL (2S)-2-({[1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-OXOTETRAHYDRO-1H-PYRROL-3-YL]CARBONYL}AMINO)-3-PHENYLPROPANOATE apart is its unique combination of these structural elements, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

IUPAC Name

methyl (2S)-2-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carbonyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C23H24N2O6/c1-29-23(28)18(11-15-5-3-2-4-6-15)24-22(27)16-12-21(26)25(14-16)17-7-8-19-20(13-17)31-10-9-30-19/h2-8,13,16,18H,9-12,14H2,1H3,(H,24,27)/t16?,18-/m0/s1

InChI Key

NHAXFMKELZHTTB-DAFXYXGESA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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